(S)-1-(2-Methoxyphenyl)ethanol
Description
(S)-1-(2-Methoxyphenyl)ethanol is a chiral secondary alcohol with the molecular formula C₉H₁₂O₂ and an average molecular mass of 152.193 g/mol . Its structure features a methoxy group (-OCH₃) at the ortho position of the benzene ring and a hydroxyl-bearing chiral center at the adjacent carbon. This compound is significant in asymmetric synthesis, particularly in catalytic reactions such as ketone hydrosilylation, where it demonstrates moderate enantiomeric excess (ee) values (e.g., 75% ee under optimized conditions) . Its stereochemical purity and electronic properties make it a valuable intermediate in pharmaceutical and fine chemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108100-06-7 | |
| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Fe(NO₃)₃·9H₂O-Mediated Amidation
| Substrate | Yield (%) | Side Reactions Observed? |
|---|---|---|
| 1-(4-Methoxyphenyl)ethanol | 65 | Minimal |
| 1-(3-Methoxyphenyl)ethanol | 58 | Moderate |
| This compound | 45 | Significant |
The ortho-methoxy derivative’s steric bulk disrupts catalyst coordination, leading to lower yields and side products like over-oxidized ketones .
Spectroscopic and Chiral Analysis
Key Data for this compound :
| Technique | Conditions/Results |
|---|---|
| ¹H NMR | δ 7.25–6.80 (m, aromatic H), δ 4.85 (q, J = 6.5 Hz, CH-OH), δ 3.85 (s, OCH₃) |
| IR | Broad O-H stretch at 3350 cm⁻¹, C-O (methoxy) at 1250 cm⁻¹ |
| Chiral GC | 75% ee (Chiraldex B-PH column, He carrier, 120°C isothermal) |
Comparatively, para-substituted analogs show upfield shifts in NMR due to reduced ring distortion, while fluorinated derivatives exhibit distinct ¹⁹F NMR signatures .
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